molecular formula C12H17ClN2O2S B1387212 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1041579-72-9

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Cat. No.: B1387212
CAS No.: 1041579-72-9
M. Wt: 288.79 g/mol
InChI Key: HRWGUFKBUCVHGD-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a substituted aniline derivative featuring a chlorinated aromatic ring, a sulfonyl group, and a 4-methylpiperidine substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. Its molecular formula is C₁₂H₁₆ClN₂O₂S, with a molar mass of 298.79 g/mol .

Properties

IUPAC Name

2-chloro-5-(4-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-4-6-15(7-5-9)18(16,17)10-2-3-11(13)12(14)8-10/h2-3,8-9H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWGUFKBUCVHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline typically involves the reaction of 2-chloro-5-nitroaniline with 4-methylpiperidine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted anilines, sulfoxides, sulfones, and reduced amines .

Scientific Research Applications

Drug Development

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline has shown potential as a pharmacological agent due to its structural features that may interact with biological targets. Its sulfonamide group is known for enhancing bioactivity in various compounds.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, compounds with similar structures have been reported to modulate the activity of kinases that are crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound’s ability to disrupt bacterial cell wall synthesis suggests potential use as an antimicrobial agent. Research has indicated that sulfonamide derivatives can be effective against a range of pathogens, including resistant strains .

Forensic Science

In forensic applications, this compound can be utilized as a marker for certain chemical analyses. Its distinct chemical signature allows it to be used in the detection of specific substances in toxicology reports.

Polymer Chemistry

The compound can serve as an intermediate in the synthesis of various polymers. Its unique functional groups allow it to participate in polymerization reactions, leading to the development of new materials with enhanced properties.

Coatings and Adhesives

In material science, this compound can be incorporated into coatings and adhesives to improve their performance characteristics. The addition of this compound may enhance adhesion properties and resistance to environmental degradation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Study on Anticancer Properties : A recent study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis .
  • Forensic Detection Method : Research conducted by forensic scientists highlighted the use of this compound as a reliable marker for identifying certain drugs in biological samples .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted) Density (g/cm³)
This compound C₁₂H₁₆ClN₂O₂S 298.79 4-methylpiperidine, sulfonyl, Cl 1.43 ± 0.10 1.380 ± 0.06
2-Chloro-5-(piperidine-1-sulfonyl)aniline C₁₁H₁₅ClN₂O₂S 274.77 Piperidine, sulfonyl, Cl 1.43 ± 0.10 1.380 ± 0.06
2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline C₁₂H₁₆ClN₃O₂S 309.80 4-methylpiperazine, sulfonyl, Cl Not reported Not reported
2-Chloro-5-(oxazol-4-yl)aniline C₉H₇ClN₂O 194.62 Oxazole, Cl Not reported Not reported
2-Chloro-5-(trifluoromethyl)aniline C₇H₅ClF₃N 195.57 Trifluoromethyl, Cl 1.8 (estimated) 1.470

Key Observations :

  • The sulfonyl group enhances solubility in polar solvents compared to non-sulfonated analogues like 2-Chloro-5-(trifluoromethyl)aniline .
  • Replacement of the piperidine moiety with piperazine (as in C₁₂H₁₆ClN₃O₂S) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and pharmacokinetic properties .

Biological Activity

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline (CAS Number: 1041579-72-9) is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its structure, which includes a piperidine moiety and a sulfonamide group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₇ClN₂O₂S, with a molecular weight of 288.79 g/mol. The compound's structure includes a chloro substituent and a sulfonyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its role as an inhibitor of various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to altered metabolic pathways in cells.
  • Receptor Binding : The piperidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis for related sulfonamide compounds . This suggests that this compound may also possess antibacterial effects.

Anti-inflammatory Effects

Compounds containing piperidine and sulfonamide functionalities have been reported to exhibit anti-inflammatory properties. For example, derivatives have shown significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses . This positions this compound as a potential candidate for anti-inflammatory drug development.

Antitumor Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance, thiazolidinone derivatives demonstrated antiproliferative effects against various cancer cell lines . Given the structural similarities, it is plausible that this compound may exhibit comparable anticancer properties.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial properties of several sulfonamide derivatives, including those with piperidine rings. The results indicated that some derivatives exhibited significant antimicrobial activity against a range of bacterial strains. The study highlighted the importance of the piperidine moiety in enhancing bioactivity .

Anti-inflammatory Assessment

In another study focusing on anti-inflammatory agents, compounds similar to this compound were evaluated for their ability to inhibit COX enzymes. The findings suggested that these compounds could reduce inflammation effectively, supporting further investigation into their therapeutic applications .

Data Summary Table

Biological Activity Observed Effects Reference
AntibacterialModerate to strong against Salmonella typhi, Bacillus subtilis
Anti-inflammatoryInhibition of COX enzymes
AntitumorAntiproliferative effects against cancer cell lines

Q & A

Q. What are the key synthetic routes for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline?

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Impurities: By-products from incomplete sulfonylation or reduction (e.g., residual nitro groups) alter bioactivity. Purify via column chromatography (SiO₂, gradient elution) .
  • Stereoelectronic effects: The 4-methylpiperidinyl group’s conformation influences sulfonyl-electron withdrawal, modulating receptor binding. Computational docking (e.g., AutoDock) can predict steric clashes .
  • Solubility: Poor aqueous solubility may reduce in vitro efficacy. Use co-solvents (e.g., DMSO:PBS) and validate with dynamic light scattering (DLS) .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to assess bond dissociation energies (e.g., C-Cl vs. S-N) .
  • Molecular dynamics (MD): Simulate solvation effects in water/DMSO to predict aggregation tendencies .
  • QSAR models: Corrogate electronic parameters (Hammett σ) with bioactivity data from analogous piperidinyl sulfonamides .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Core modifications: Compare with derivatives lacking the 4-methylpiperidinyl group (e.g., 2-chloro-5-sulfonamidoaniline). Synthesize via parallel libraries .
  • Biological assays: Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC₅₀ values with logP and dipole moments .
  • Crystallographic data: Resolve ligand-enzyme complexes to identify key hydrogen bonds (e.g., sulfonyl-O⋯His64 in carbonic anhydrase) .

Methodological Notes

  • Safety: Handle with nitrile gloves and fume hood due to potential carcinogenicity (California Proposition 65 warnings apply to similar anilines) .
  • Data validation: Cross-reference spectroscopic results with PubChem datasets (e.g., InChIKey: NMMSDCGRGSGISH-UHFFFAOYSA-N for related compounds) .
  • Advanced synthesis: For radioisotope labeling, adapt methods from NMDA ligand studies (e.g., using [¹¹C]methyl iodide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
Reactant of Route 2
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2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.